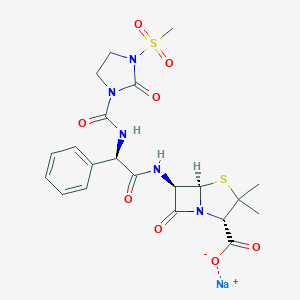
Clorhidrato de ropivacaína monohidratado
Descripción general
Descripción
La ropivacaína (clorhidrato monohidratado) es un anestésico local de tipo amida que se utiliza para la anestesia local o regional durante la cirugía y para el tratamiento a corto plazo del dolor agudo . Se comercializa bajo el nombre comercial Naropin por AstraZeneca . La ropivacaína es conocida por su larga duración de acción y su menor cardiotoxicidad en comparación con otros anestésicos locales como la bupivacaína .
Aplicaciones Científicas De Investigación
La ropivacaína (clorhidrato monohidratado) tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como analito en espectrometría de masas en tándem.
Biología: Se ha estudiado por sus efectos sobre la metilación de las células del cáncer de mama.
Medicina: Se utiliza comúnmente como anestésico local en los procedimientos de otorrinolaringología.
Industria: Se utiliza en el desarrollo de anestésicos locales más seguros con un potencial tóxico reducido.
Mecanismo De Acción
La ropivacaína ejerce sus efectos bloqueando la generación y conducción de los impulsos nerviosos. Aumenta el umbral de excitación eléctrica en el nervio, ralentiza la propagación del impulso nervioso y reduce la tasa de ascenso del potencial de acción . Esto se consigue inhibiendo el movimiento hacia adentro de los iones de sodio a través de la membrana celular de las fibras nerviosas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La ropivacaína (clorhidrato monohidratado) se sintetiza mediante un proceso de varios pasos. La síntesis implica la resolución de la pipecoloxililida racémica en disolventes no cetónicos para dar (S)-pipecoloxililida, seguido de N-propilación para formar (S)-ropivacaína base. Esta base se convierte entonces en (S)-ropivacaína clorhidrato monohidratado y se recristaliza a partir de isopropanol .
Métodos de producción industrial
La producción industrial de ropivacaína (clorhidrato monohidratado) implica la adición de agua y acetona caliente al clorhidrato de ropivacaína, seguida de la cristalización del producto deseado .
Análisis de las reacciones químicas
Tipos de reacciones
La ropivacaína sufre un metabolismo extenso, principalmente a través de la hidroxilación aromática mediada por CYP1A2 a 3-OH-ropivacaína . Los principales metabolitos excretados en la orina son el metabolito N-desalquilado (PPX) y la 3-OH-ropivacaína .
Reactivos y condiciones comunes
La síntesis de ropivacaína implica el uso de disolventes etéreos no cetónicos como el tetrahidrofurano y el 1,4-dioxano . El paso de N-propilación utiliza agua como medio de reacción .
Principales productos formados
Los principales productos formados a partir de las reacciones que implican ropivacaína incluyen 3-OH-ropivacaína y el metabolito N-desalquilado (PPX) .
Análisis De Reacciones Químicas
Types of Reactions
Ropivacaine undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine .
Common Reagents and Conditions
The synthesis of Ropivacaine involves the use of non-ketonic etheric solvents like tetrahydrofuran and 1,4-dioxan . The N-propylation step uses water as the reaction medium .
Major Products Formed
The major products formed from the reactions involving Ropivacaine include 3-OH-ropivacaine and the N-dealkylated metabolite (PPX) .
Comparación Con Compuestos Similares
La ropivacaína se compara a menudo con otros anestésicos locales como la bupivacaína y la lidocaína:
Los compuestos similares incluyen la bupivacaína y la lidocaína, que se utilizan ambas para la anestesia local, pero difieren en sus perfiles farmacológicos y márgenes de seguridad .
Propiedades
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH.H2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H;1H2/t15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFRHVKMYGBJL-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927544 | |
| Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132112-35-7 | |
| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-propyl-, hydrochloride, hydrate (1:1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132112-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine hydrochloride hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132112357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboximidic acid--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V910P86109 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ropivacaine Hydrochloride Monohydrate exert its anesthetic effect?
A1: Ropivacaine Hydrochloride Monohydrate is a local anesthetic that acts by blocking voltage-gated sodium channels in nerve cells [, ]. By binding to these channels, it prevents the influx of sodium ions, which is essential for the generation and propagation of nerve impulses. This effectively inhibits the transmission of pain signals to the brain.
Q2: What are the potential impurities of concern during the synthesis of Ropivacaine Hydrochloride Monohydrate and how are they monitored?
A2: The synthesis of Ropivacaine Hydrochloride Monohydrate involves the use of Palladium as a catalyst []. Trace amounts of Palladium, as well as other elemental impurities like Arsenic, Mercury, Cadmium, and Lead, can potentially contaminate the final drug product []. These Class 1 elements pose health risks and are therefore strictly regulated. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique employed to quantify these trace metals and ensure their levels remain within the limits set by the International Conference on Harmonization (ICH) guidelines [].
Q3: Does the stereochemistry of Ropivacaine Hydrochloride Monohydrate impact its pharmacological activity?
A3: Yes, Ropivacaine Hydrochloride Monohydrate is administered as the single (-)-(S)-enantiomer []. Studies have confirmed the absence of metabolic racemization, meaning the drug does not convert to its (+)-(R)-enantiomer within the body []. This is important because enantiomers can exhibit different pharmacological properties, including potency and toxicity.
Q4: How is the chemical structure of Ropivacaine Hydrochloride Monohydrate elucidated and what is its molecular formula and weight?
A4: The synthesis and structural characterization of Ropivacaine Hydrochloride Monohydrate, specifically the Carbon-14 labeled form, is described in scientific literature []. While the exact spectroscopic data is not detailed within these specific research articles, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds. The molecular formula of Ropivacaine Hydrochloride Monohydrate is C17H27ClN2O • H2O, and its molecular weight is 328.88 g/mol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















